2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c17-13-2-1-3-14(18)16(13)25(23,24)21-10-12-4-8-22(9-5-12)15-11-19-6-7-20-15/h1-3,6-7,11-12,21H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBIUNVYUKHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with apiperidine nucleus are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
It’s worth noting that theSuzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biological Activity
2,6-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anticancer properties.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. The piperidine and pyrazine moieties contribute to its pharmacological profile by influencing receptor binding and enzyme inhibition.
Key Mechanisms:
- Muscarinic Receptor Modulation: Similar compounds have been identified as antagonists at muscarinic receptors, which are implicated in neurological disorders. This suggests that this compound may exhibit similar properties .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies
- Neurological Disorders:
- Cancer Research:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares key structural motifs with several analogs, including:
- Sulfonamide/amide backbone : Critical for hydrogen bonding and target interactions.
- Fluorinated aromatic rings : Enhance lipophilicity and bioavailability.
- Piperidine/piperazine systems : Influence conformational flexibility and solubility.
Table 1: Structural and Physical Comparison
Substituent-Driven Differences
Piperidine Modifications :
- The target compound’s pyrazin-2-yl substitution (electron-deficient heterocycle) contrasts with the benzhydryl (6d, bulky aromatic) or isopropyl (, aliphatic) groups in analogs. Pyrazine may improve water solubility or π-π stacking in target binding .
- DMPI () uses a dimethylphenyl-piperidine system, favoring hydrophobic interactions in antimicrobial contexts .
Fluorination Patterns: The 2,6-difluoro motif in the target compound and ’s benzamide is associated with enhanced metabolic stability compared to mono-fluoro or non-fluorinated analogs. Compound 13p () employs 4-fluoro and trifluoromethyl groups, likely optimizing herbicidal potency via increased electronegativity .
Sulfonamide vs.
Q & A
Q. What are the key synthetic methodologies for preparing 2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-pyrazine core via nucleophilic substitution or reductive amination. For example, pyrazine derivatives can be coupled with piperidin-4-ylmethanamine intermediates .
- Step 2 : Sulfonamide bond formation using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Step 3 : Purification via column chromatography and crystallization, validated by NMR (¹H/¹³C) and LC-MS .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns, while ¹H NMR identifies piperidine and pyrazine proton environments .
- X-ray crystallography : Resolves conformational details (e.g., piperidine ring puckering) using SHELX software for refinement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₇F₂N₅O₂S) .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media. Partition coefficients (logP) predicted via HPLC retention times guide buffer optimization .
- Stability studies : Monitor degradation in plasma or simulated gastric fluid using LC-MS to identify hydrolytic cleavage points (e.g., sulfonamide bond) .
Advanced Research Questions
Q. How can conflicting bioactivity data in kinase inhibition assays be resolved?
- Assay validation : Compare results across orthogonal assays (e.g., FRET vs. radiometric kinase assays) to rule out false positives .
- Structural analysis : Use molecular docking (PDB: kinase domains) to verify binding modes. For example, the 2,6-difluoro group may sterically hinder ATP-binding pockets in some kinases but not others .
- Metabolite screening : Check for off-target effects from potential metabolites (e.g., piperidine ring oxidation) .
Q. What crystallographic challenges arise during structural determination, and how are they addressed?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Fluorine substitution : Replace 2,6-difluoro groups with chloro or trifluoromethyl to probe steric/electronic effects on target binding .
- Piperidine modifications : Introduce substituents (e.g., methyl, hydroxy) to restrict ring conformation and enhance metabolic stability .
- Pyrazine bioisosteres : Test pyridine or pyrimidine analogs to reduce off-target interactions .
Q. What strategies improve HPLC method development for purity analysis?
- Column selection : Use phenyl-hexyl or C18 columns for resolving sulfonamide derivatives. Adjust mobile phase pH (e.g., 2.5–3.5 with TFA) to enhance peak symmetry .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products and validate method robustness .
Q. How are computational models used to predict pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on topological polar surface area (~90 Ų) and logP (~2.5) .
- CYP450 inhibition : Molecular dynamics simulations assess interactions with cytochrome P450 isoforms to flag potential drug-drug interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across cell-based vs. enzymatic assays?
Q. What experimental controls are critical for validating target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
